Ethyl 4-phenoxypyridine-3-carboxylate
Overview
Description
Ethyl 4-phenoxypyridine-3-carboxylate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group attached to the 4-position of a phenoxynicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-phenoxypyridine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 4-phenoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromonicotinic acid is coupled with phenol in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting 4-phenoxynicotinic acid is then esterified with ethanol to yield ethyl 4-phenoxynicotinate .
Industrial Production Methods
Industrial production of ethyl 4-phenoxynicotinate typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and high-yield production of the compound. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenoxypyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-phenoxynicotinic acid or 4-phenoxynicotinone.
Reduction: this compound alcohol.
Substitution: Various substituted phenoxynicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-phenoxypyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-phenoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl nicotinate: Similar structure but lacks the phenoxy group.
Methyl 4-phenoxynicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Phenoxynicotinic acid: The carboxylic acid form of the compound.
Uniqueness
Ethyl 4-phenoxypyridine-3-carboxylate is unique due to the presence of both the ethyl ester and phenoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 4-phenoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)12-10-15-9-8-13(12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
IQSRVJJAWABDFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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